molecular formula C19H23N3OS B5837936 N-(2-MORPHOLINOPHENYL)-N'-PHENETHYLTHIOUREA

N-(2-MORPHOLINOPHENYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5837936
M. Wt: 341.5 g/mol
InChI Key: CJPFOTNAEMUSQY-UHFFFAOYSA-N
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Description

N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 2-morpholinophenyl isothiocyanate with phenethylamine. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or chloroform. The reaction proceeds smoothly, yielding the desired thiourea compound in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    N-(2-MORPHOLINOPHENYL)-N’-PHENYLUREA: Similar structure but with a urea moiety instead of thiourea.

    N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLUREA: Similar structure but with a urea moiety and phenethyl group.

    N-(2-MORPHOLINOPHENYL)-N’-PHENYLTHIOUREA: Similar structure but without the phenethyl group.

Uniqueness

N-(2-MORPHOLINOPHENYL)-N’-PHENETHYLTHIOUREA is unique due to the presence of both morpholine and phenethyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-morpholin-4-ylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c24-19(20-11-10-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)22-12-14-23-15-13-22/h1-9H,10-15H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFOTNAEMUSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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